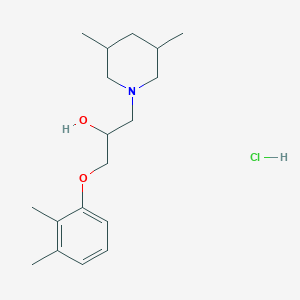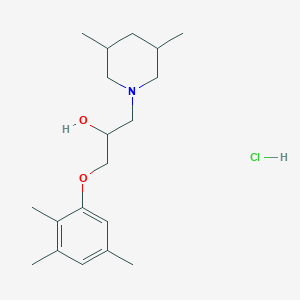![molecular formula C15H15N3O2 B6486639 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine CAS No. 1251683-75-6](/img/structure/B6486639.png)
2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for treating human diseases . The compound also likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex, given the presence of both pyrrolidine and pyrimidine rings . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring, being aromatic, contributes to the stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrrolidine rings can undergo a variety of reactions, including functionalization of preformed pyrrolidine rings . Pyrimidine rings can also participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Pyrrolidine is a liquid at room temperature, while pyrimidine is a crystalline solid . The compound’s solubility, melting point, boiling point, and other properties would need to be determined experimentally.科学研究应用
2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine has been widely studied in the scientific community due to its unique properties and potential applications. It has been used as a building block for the synthesis of a variety of compounds, such as drugs and pharmaceuticals. It has also been used in studies of pharmacology and biochemistry, as well as in the development of new materials.
作用机制
Target of Action
Compounds with a pyrrolidine scaffold have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This allows the compound to interact with its targets in a unique manner, potentially leading to changes in cellular processes.
Biochemical Pathways
Compounds with a pyrrolidine scaffold have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the three-dimensional coverage of the molecule, potentially influencing its bioavailability .
Result of Action
Compounds with a pyrrolidine scaffold have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
实验室实验的优点和局限性
2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and does not have any known adverse effects. However, it is important to note that there are still some limitations to using this compound in lab experiments. For example, it is not yet known how it interacts with certain receptors in the body, and its mechanism of action is still not fully understood.
未来方向
There are several potential future directions for the study of 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine. First, further research is needed to better understand its mechanism of action and how it interacts with certain receptors in the body. Additionally, further research is needed to better understand its biochemical and physiological effects. Finally, further research is needed to explore its potential applications in drug synthesis and pharmacology.
合成方法
2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine can be synthesized using a variety of methods, including the condensation reaction of pyrrolidine-1-carbonyl chloride and phenol. The reaction proceeds via an S N 2 reaction, with the pyrrolidine-1-carbonyl chloride acting as a nucleophile and the phenol acting as an electrophile. The reaction is typically carried out in an aqueous solution, with a base such as potassium carbonate acting as a catalyst. The reaction typically yields a white crystalline solid, which is the desired this compound product.
安全和危害
属性
IUPAC Name |
(3-pyrimidin-2-yloxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14(18-9-1-2-10-18)12-5-3-6-13(11-12)20-15-16-7-4-8-17-15/h3-8,11H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIYJJJLRPRZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride](/img/structure/B6486561.png)
![N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide](/img/structure/B6486564.png)


![4-methyl-N-(4-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)pyrimidine-2-carboxamide](/img/structure/B6486573.png)

![2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6486599.png)
![1-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-[(3,3,5-trimethylcyclohexyl)oxy]propan-2-ol](/img/structure/B6486606.png)
![N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B6486609.png)
![1-[(4-chlorophenyl)methyl]-5,8-dimethyl-3-phenyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B6486622.png)
![11-acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-methoxyphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B6486630.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B6486642.png)

![1-[4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)phenyl]propan-1-one hydrochloride](/img/structure/B6486663.png)